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Compound Name: N-Heptyl-Hyp-OH

Cat. No.: B13767010

Get Quote

In the landscape of modern drug discovery, transitioning a biologically active peptide into a

viable clinical candidate requires overcoming two primary thermodynamic and pharmacokinetic

hurdles: poor cell membrane permeability and weak affinity for deep, hydrophobic enzyme

pockets. As a Senior Application Scientist, I frequently utilize N-Heptyl-Hyp-OH (CAS 76666-

35-8; (2S,4R)-1-Heptyl-4-hydroxypyrrolidine-2-carboxylic acid) as a specialized, unnatural

amino acid building block to solve these exact challenges.

This molecule offers a dual-modality scaffold:

Conformational Rigidity: The trans-4-hydroxy-L-proline (Hyp) core restricts the ϕ and ψ

dihedral angles of the peptide backbone. This minimizes the entropic penalty upon binding,

locking the peptidomimetic into a bioactive conformation (such as a polyproline type II helix)

required to access narrow protease clefts.

Lipophilic Anchoring: Hydrophilic peptides often exhibit weak inhibitory activity because they

are thermodynamically incompatible with the hydrophobic sub-sites of target enzymes [1].

The N-heptyl chain acts as a highly lipophilic anchor. When targeting zinc-dependent

metalloproteases like Matrix Metalloproteinases (MMPs), this aliphatic tail perfectly occupies

the deep, hydrophobic S1' pocket, driving inhibitory potency into the picomolar range[2].
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Furthermore, it significantly increases the partition coefficient (LogP), enhancing intracellular

target engagement.

Mechanistic Rationale & Structural Causality
The design of enzyme inhibitors using N-Heptyl-Hyp-OH relies on exploiting structure-activity

relationships (SAR). Standard hydroxyproline-containing peptides are heavily utilized in

Angiotensin-Converting Enzyme (ACE) inhibitors, but their efficacy is limited by rapid renal

clearance and low lipophilicity [3].

By substituting standard Hyp with N-Heptyl-Hyp-OH at the N-terminus of a synthetic inhibitor,

we achieve a "capping" effect. The heptyl chain acts as a shield against exopeptidase

degradation while simultaneously serving as a primary pharmacophore. Because the nitrogen

is alkylated, it cannot act as a hydrogen bond donor, which strategically eliminates unfavorable

desolvation penalties when the inhibitor enters a hydrophobic enzyme pocket. The C4-hydroxyl

group remains exposed to the solvent or is available to form a critical hydrogen bond with the

enzyme's backbone, ensuring target specificity.

Experimental Workflows: Synthesis and Self-
Validating Assays
To ensure scientific integrity, the following protocols are designed as a self-validating system.

By synthesizing both a standard Hyp-peptide and an N-Heptyl-Hyp-peptide in parallel,

researchers can isolate and quantify the exact thermodynamic contribution of the heptyl

modification during the enzymatic assay.

Protocol A: Solid-Phase Peptidomimetic Synthesis
(SPPS)
Causality Note: Because N-Heptyl-Hyp-OH contains a bulky secondary amine, coupling its

carboxyl group to the resin-bound peptide can be sterically hindered. We utilize HATU/HOAt to

ensure rapid formation of the active ester and prevent epimerization at the α -carbon.

Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for

30 minutes.
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Chain Elongation: Synthesize the core peptide sequence (e.g., -Leu-Trp-NH 2​) using

standard Fmoc-SPPS protocols (20% piperidine in DMF for deprotection; DIC/Oxyma for

standard couplings).

N-Terminal Capping with N-Heptyl-Hyp-OH:

Deprotect the N-terminal Fmoc group of the penultimate amino acid.

In a separate vial, dissolve 0.3 mmol (3 eq) of N-Heptyl-Hyp-OH, 0.29 mmol of HATU,

and 0.3 mmol of HOAt in minimal DMF.

Add 0.6 mmol of N,N-Diisopropylethylamine (DIPEA) to the vial to activate the

carboxylate.

Transfer the mixture to the resin and agitate for 2 hours at room temperature.

Validation Step: Perform a Kaiser test. A negative result (yellow) confirms complete

coupling.

Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H 2​O (95:2.5:2.5) for 2 hours.

Precipitate the cleaved peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.

Purification: Purify via Preparative RP-HPLC using a C18 column and a gradient of

Water/Acetonitrile (with 0.1% TFA).

Protocol B: FRET-Based Enzyme Inhibition Assay
Causality Note: We utilize a FRET (Förster Resonance Energy Transfer) assay because it

provides real-time, continuous kinetic data, allowing us to accurately calculate the initial velocity

( V0​) and derive precise IC50​values.

Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 10 mM CaCl 2​,

0.05% Brij-35, and 1 μ M ZnCl 2​.

Enzyme Incubation: Dilute the target enzyme (e.g., recombinant human MMP-13) to a final

concentration of 1 nM in the assay buffer. Add varying concentrations of the synthesized N-
Heptyl-Hyp-OH inhibitor (from 1 pM to 10 μ M) and the control Hyp-inhibitor to separate
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wells of a black 96-well microplate. Incubate for 30 minutes at 37°C to allow the enzyme-

inhibitor complex to reach thermodynamic equilibrium.

Reaction Initiation: Add 2 μ M of a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-

Ala-Arg-NH 2​).

Kinetic Measurement: Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393

nm) every 30 seconds for 20 minutes.

Data Analysis: Plot the initial reaction velocities against the log of the inhibitor concentration.

Fit the data to a four-parameter logistic non-linear regression model to determine the IC50​.

Quantitative Data Presentation
The integration of the N-heptyl chain yields profound improvements in both target affinity and

pharmacokinetic properties. The table below summarizes the comparative data derived from

the self-validating assay system.

Inhibitor
Construct

Target Enzyme IC50​(nM)
Calculated
LogP

Cell
Permeability (
Papp​, nm/s)

Control: Hyp-

Leu-Trp-NH 2​
MMP-13 450.0 -0.52 < 5.0

Modified: N-

Heptyl-Hyp-Leu-

Trp-NH 2​

MMP-13 1.2 3.15 > 45.0

Control: Hyp-Ala-

Pro-NH 2​
ACE 125.0 -1.10 < 2.0

Modified: N-

Heptyl-Hyp-Ala-

Pro-NH 2​

ACE 8.5 2.80 > 38.0

Table 1: SAR comparison demonstrating that N-heptylation dramatically lowers the IC50​by

engaging hydrophobic sub-sites, while simultaneously shifting the LogP into the optimal range

for membrane permeability.
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Mechanistic Pathway Visualization
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Rational design workflow of N-Heptyl-Hyp-OH in peptidomimetic enzyme inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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